8-[2-(2,2-Difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine
Description
8-[2-(2,2-Difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine is a synthetic organic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by the presence of a difluoroethoxy group and an ethylsulfanyl group attached to the imidazo[1,2-a]pyrazine core
Properties
IUPAC Name |
8-[2-(2,2-difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3OS/c11-8(12)7-16-5-6-17-10-9-13-1-3-15(9)4-2-14-10/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPWXOWGVCWXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C(C2=N1)SCCOCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(2,2-Difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine typically involves multi-step organic synthesis. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyrazine and 2,2-difluoroethanol.
Formation of Intermediate: The first step involves the reaction of 2-aminopyrazine with 2,2-difluoroethanol under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as iodine, to form the imidazo[1,2-a]pyrazine core.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[2-(2,2-Difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 8-[2-(2,2-Difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, particularly in the context of targeting specific enzymes involved in disease pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its activity against various biological targets, including enzymes and receptors, which could lead to the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 8-[2-(2,2-Difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The difluoroethoxy and ethylsulfanyl groups contribute to its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes or receptors by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine: Known for its acetylcholinesterase inhibitory activity.
Imidazo[1,2-a]pyridine derivatives: Studied for their anticancer properties.
Imidazo[1,2-a]pyrazin-8(7H)-one derivatives: Evaluated for their antioxidant activities.
Uniqueness
8-[2-(2,2-Difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine is unique due to the presence of both difluoroethoxy and ethylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for diverse scientific investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
